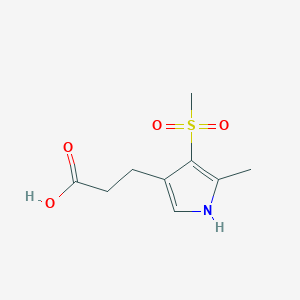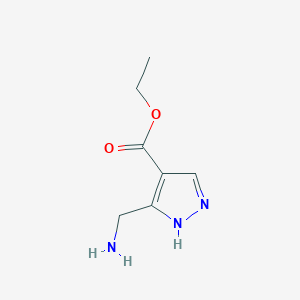![molecular formula C11H10N6 B6615546 6-methyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 936758-12-2](/img/structure/B6615546.png)
6-methyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commonly referred to as MPP, is a heterocyclic compound that has a wide range of applications in scientific research. It has been studied for its potential applications in drug design and development, as well as its ability to interact with proteins and DNA.
Applications De Recherche Scientifique
MPP has numerous applications in scientific research, particularly in the field of drug design and development. It has been studied for its ability to interact with proteins and DNA, and it has been used as a model compound to test new drug candidates. Additionally, MPP has been used in the synthesis of other compounds, such as pyrazolo[3,4-d]pyrimidines and pyridin-4-yl-pyrazoles.
Mécanisme D'action
The exact mechanism of action of MPP is not yet fully understood. However, it has been suggested that MPP binds to proteins and DNA, and that it can interact with enzymes and receptors in the body. Additionally, it has been suggested that MPP can act as an inhibitor of certain enzymes, and that it can also act as an agonist of certain receptors.
Biochemical and Physiological Effects
MPP has been studied for its potential effects on biochemical and physiological processes. It has been suggested that MPP can affect the expression of certain genes, as well as the activity of certain enzymes. Additionally, it has been suggested that MPP can affect the metabolism of carbohydrates, lipids, and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
MPP has several advantages and limitations when used in lab experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also toxic and can cause irritation if it comes into contact with skin or eyes.
Orientations Futures
The potential applications of MPP are still being explored. Some potential future directions include the development of new drug candidates based on the structure of MPP, the synthesis of new compounds based on the structure of MPP, and the development of new methods of synthesis for MPP. Additionally, further research into the mechanism of action of MPP and its effects on biochemical and physiological processes may provide insight into new therapeutic approaches.
Méthodes De Synthèse
MPP can be synthesized using a variety of methods, including a reaction of pyridine and ethyl pyrazole-4-carboxylate. This reaction is conducted in the presence of anhydrous potassium carbonate, and the product is obtained in a yield of approximately 78%. Other methods of synthesis include the reaction of pyridine and pyrazole-4-carboxylic acid, as well as the reaction of ethyl pyrazole-4-carboxylate and pyridine in the presence of sulfuric acid.
Propriétés
IUPAC Name |
6-methyl-1-pyridin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6/c1-7-15-10(12)9-6-14-17(11(9)16-7)8-2-4-13-5-3-8/h2-6H,1H3,(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCNIIHZIIMCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C3=CC=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1-(4-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6615503.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]decanamide](/img/structure/B6615514.png)





![8-(1H-indol-4-yl)-6-[(3R)-3-methylmorpholin-4-yl]-2-[(3S)-3-methylmorpholin-4-yl]-9H-purine](/img/structure/B6615558.png)